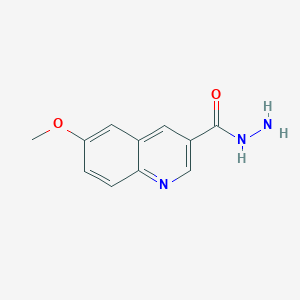

6-Methoxyquinoline-3-carbohydrazide

Beschreibung

6-Methoxyquinoline-3-carbohydrazide is a quinoline derivative characterized by a methoxy group at position 6 and a carbohydrazide functional group at position 3. The quinoline scaffold is a bicyclic aromatic heterocycle with a nitrogen atom at position 1, conferring unique electronic and steric properties. The carbohydrazide moiety (-CONHNH₂) enhances the compound’s ability to participate in hydrogen bonding and coordination chemistry, making it a versatile intermediate in synthesizing hydrazone derivatives and metal complexes .

For instance, 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide is synthesized via condensation reactions involving hydrazine hydrate and activated carbonyl precursors . Similarly, hydrazide derivatives of quinoline are often prepared by reacting chlorinated or sulfonated intermediates with hydrazine .

Eigenschaften

Molekularformel |

C11H11N3O2 |

|---|---|

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

6-methoxyquinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H11N3O2/c1-16-9-2-3-10-7(5-9)4-8(6-13-10)11(15)14-12/h2-6H,12H2,1H3,(H,14,15) |

InChI-Schlüssel |

RPEBNDYKAGHFRQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=CC(=CN=C2C=C1)C(=O)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-3-carbohydrazide typically involves the reaction of 6-methoxyquinoline-3-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired carbohydrazide through the elimination of water .

Industrial Production Methods: While specific industrial production methods for 6-Methoxyquinoline-3-carbohydrazide are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-Methoxyquinoline-3-carbohydrazide, particularly in its metal complex forms, involves the induction of oxidative stress in cancer cells. The compound interacts with cellular components to generate reactive oxygen species (ROS), leading to oxidative damage and apoptosis in cancer cells. This redox imbalance disrupts cellular homeostasis, resulting in cell cycle arrest and cell death .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism

- 6-Methoxyquinoline-3-carbohydrazide vs. Quinoline-6-carbohydrazide ([CAS 5382-47-8]): The hydrazide group’s position (C3 vs. C6) significantly impacts reactivity.

Substituent Effects

- 6-Methoxy vs. Methoxy’s electron-donating nature may enhance stability in oxidative environments . 2-Chloro-6-methoxyquinoline-3-carboxylic acid (): Replacing carbohydrazide with a carboxylic acid (-COOH) eliminates hydrazone-forming capacity but introduces acidity (pKa ~4-5), affecting solubility and metal chelation properties .

- 6-Methoxy vs. However, the hydroxyl group at C2 may reduce metabolic stability compared to methoxy .

Heterocycle Variations

- Quinoline vs. Quinoxaline Derivatives: 3-Hydroxyquinoxaline-2-carbohydrazide (): Quinoxaline’s dual nitrogen atoms at positions 1 and 2 create a π-deficient system, altering redox properties. This structure favors interactions with electron-rich biological targets, contrasting with quinoline’s single nitrogen .

Key Findings :

- Reactivity: The carbohydrazide group in 6-methoxyquinoline-3-carbohydrazide facilitates condensation with aldehydes/ketones to form hydrazones, a property exploited in metal complexation (e.g., Cu(II) in ) .

- Biological Activity : Chloro and fluoro analogs () show enhanced cytotoxicity but lower metabolic stability compared to methoxy derivatives.

- Solubility : Methoxy and hydroxyl groups improve aqueous solubility over chloro or methyl substituents, critical for pharmacokinetics .

Biologische Aktivität

6-Methoxyquinoline-3-carbohydrazide is a compound belonging to the quinoline family, recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6-Methoxyquinoline-3-carbohydrazide features a quinoline core with a methoxy group and a carbohydrazide moiety. This unique structure contributes to its biological activity through various mechanisms, including the induction of oxidative stress in cancer cells and interactions with specific molecular targets.

The biological activity of 6-Methoxyquinoline-3-carbohydrazide is primarily linked to its ability to generate reactive oxygen species (ROS), which leads to oxidative damage and apoptosis in cancer cells. The compound interacts with cellular components, disrupting homeostasis and resulting in cell cycle arrest and death. The presence of the methoxy and carbohydrazide groups enhances its binding affinity to biological targets, such as enzymes and receptors involved in cancer progression.

Antimicrobial Activity

Research indicates that 6-Methoxyquinoline-3-carbohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism likely involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of 6-Methoxyquinoline-3-carbohydrazide has been evaluated in several studies. Notably, it has shown promising results against multidrug-resistant cancer cell lines. For instance, compounds derived from this structure have been assessed for their cytotoxic effects on gastric carcinoma cells, revealing low toxicity while effectively inhibiting P-glycoprotein (P-gp) activity, which is crucial for overcoming drug resistance in cancer therapy .

Case Studies and Research Findings

-

Cytotoxicity Studies :

- In a study evaluating various quinoline derivatives, 6-Methoxyquinoline-3-carbohydrazide demonstrated cytotoxic effects against human cancer cell lines EPG85-257RDB (multidrug-resistant) and EPG85-257P (drug-sensitive). The results indicated that the compound could inhibit P-gp-mediated efflux at concentrations as low as 10 μM .

-

Molecular Docking Experiments :

- Molecular docking studies have been conducted to understand the binding interactions between 6-Methoxyquinoline-3-carbohydrazide and its biological targets. These studies revealed favorable binding affinities with proteins involved in cancer cell proliferation and survival pathways.

-

Antimicrobial Testing :

- The compound was tested against various pathogens, including Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Data Table: Biological Activities of 6-Methoxyquinoline-3-carbohydrazide

| Activity Type | Target | Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Significant inhibition | Disruption of cell wall synthesis |

| Anticancer | EPG85-257RDB (drug-resistant) | Cytotoxic at low doses | P-glycoprotein inhibition |

| Anticancer | EPG85-257P (drug-sensitive) | Moderate cytotoxicity | Induction of oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.